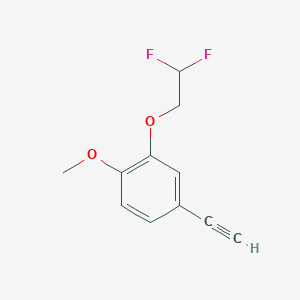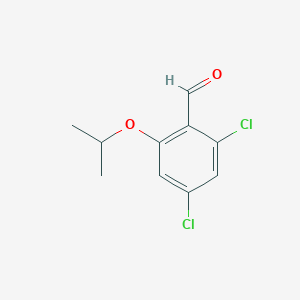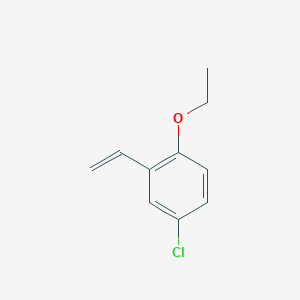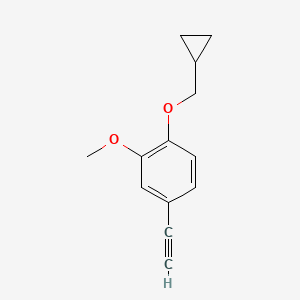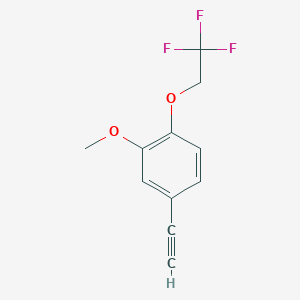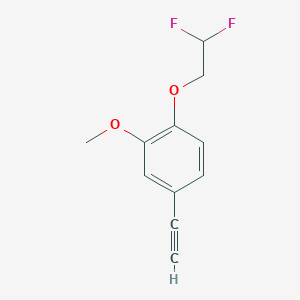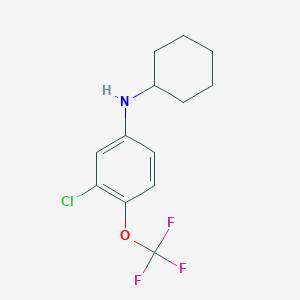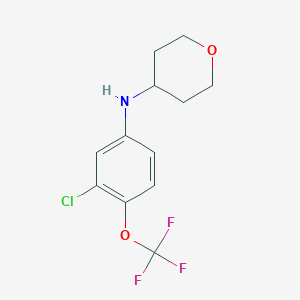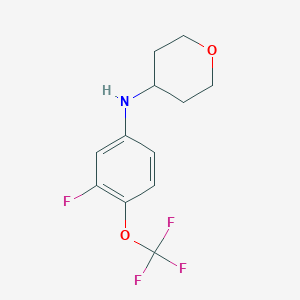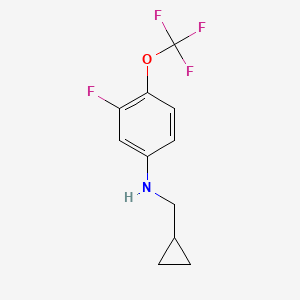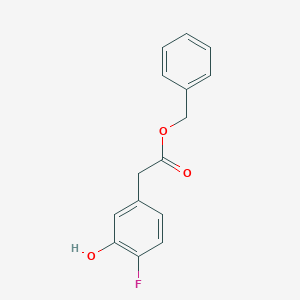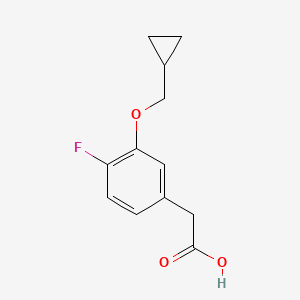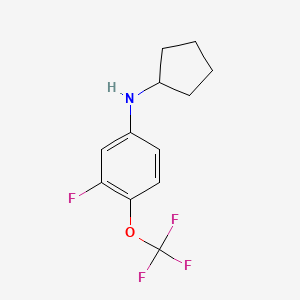
N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline: is an organic compound that features a cyclopentyl group attached to an aniline ring, which is further substituted with a fluoro group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline typically involves the following steps:
Formation of the aniline derivative: The starting material, 3-fluoro-4-(trifluoromethoxy)aniline, is prepared through a series of reactions including nitration, reduction, and substitution.
Cyclopentylation: The aniline derivative is then subjected to cyclopentylation using cyclopentyl halides under basic conditions to form the desired N-cyclopentyl derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in various substitution reactions, such as halogenation or alkylation, to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include various amine derivatives.
- Substitution products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Chemistry: N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a ligand in receptor binding studies and its potential therapeutic applications.
Industry: In the materials science field, this compound is explored for its potential use in the development of new materials with unique properties, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
N-cyclopentyl-3-fluoro-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-cyclopentyl-3-chloro-4-(trifluoromethoxy)aniline: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness: N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO/c13-10-7-9(17-8-3-1-2-4-8)5-6-11(10)18-12(14,15)16/h5-8,17H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSGCSIQVGAFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=C(C=C2)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8159179.png)
